molecular formula C12H10N2OS B8708529 5-(2-Methyl-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one

5-(2-Methyl-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B8708529
M. Wt: 230.29 g/mol
InChI Key: JFRFROAKFMUGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methyl-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C12H10N2OS and its molecular weight is 230.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C12H10N2OS/c1-7-13-11(6-16-7)8-2-3-10-9(4-8)5-12(15)14-10/h2-4,6H,5H2,1H3,(H,14,15)

InChI Key

JFRFROAKFMUGLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C2)NC(=O)C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one (1.5 g, 7.15 mmol) and thioacetamide (540 mg, 7.15 mmol) in acetic acid (18 mL) was heated at 80° C. for 3 h. The mixture was cooled to room temperature and the formed precipitate was filtered and washed with ethyl acetate two times and diethyl ether two times and the solid was dried under vacuo to give 1.5 gram (91% yield) of the title compound: 1H NMR (DMSO-d6, 300 MHz) δ 10.49 (s, 1 H), 7.90-7.70 (m, 3 H), 6.85-6.75 (m, 1 H), 3.55 (s, 2 H), 2.70 (s, 3 H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
91%

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